2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide
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Overview
Description
2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide is a chemical compound with the molecular formula C9H12ClNOS2. It is characterized by the presence of a thiophene ring, a chloroacetamide group, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with a thiophen-2-ylmethyl sulfide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides or thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or reduced thiophene derivatives.
Scientific Research Applications
2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it useful in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and sulfanyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal applications, the compound may inhibit enzyme activity or disrupt cellular processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide: Unique due to its specific combination of functional groups.
2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}ethanamide: Similar structure but different functional group positioning.
2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}propionamide: Variation in the alkyl chain length.
Uniqueness
This compound stands out due to its balanced reactivity and stability, making it suitable for diverse applications. Its unique combination of a thiophene ring, chloroacetamide group, and sulfanyl linkage provides distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS2/c10-6-9(12)11-3-5-13-7-8-2-1-4-14-8/h1-2,4H,3,5-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTDFVJJXTZAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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